molecular formula C18H17BrF2N6O3 B4672779 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4672779
M. Wt: 483.3 g/mol
InChI Key: VXCYVABDNQJKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and various substituents including bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be achieved through a multi-step process involving the formation of the pyrazole and oxadiazole rings followed by their coupling. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of pyrazole and oxadiazole rings, along with bromine and fluorine substituents. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-[(2,6-difluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrF2N6O3/c1-9-15(19)10(2)27(25-9)8-13-24-18(30-26-13)17(29)23-7-6-22-16(28)14-11(20)4-3-5-12(14)21/h3-5H,6-8H2,1-2H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCYVABDNQJKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)C3=C(C=CC=C3F)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrF2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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